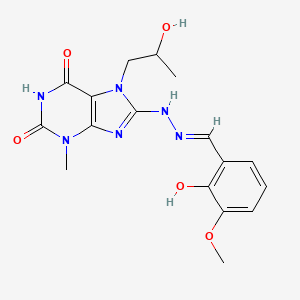
(E)-8-(2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H20N6O5 and its molecular weight is 388.384. The purity is usually 95%.
BenchChem offers high-quality (E)-8-(2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-8-(2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuropharmacological Investigations
The compound has been studied in the context of neuropharmacological applications, particularly focusing on its interactions with adenosine A2A receptors. For instance, Justinova et al. (2014) explored the differential effects of adenosine A2A receptor antagonists on cannabinoid self-administration, revealing that specific antagonists can either potentiate or inhibit the effects, depending on their presynaptic or postsynaptic actions (Justinova et al., 2014).
Parkinson's Disease Research
Research conducted by Koga et al. (2000) highlighted the potential of adenosine A2A receptor antagonists in enhancing the effects of dopaminergic drugs in Parkinson's disease models, suggesting their utility in ameliorating symptoms in advanced stages of the disease (Koga et al., 2000).
Cardiovascular Investigations
Studies have also delved into the cardiovascular properties of similar compounds. Chłoń-Rzepa et al. (2011) synthesized and tested a series of derivatives for their potential antiarrhythmic and hypotensive activities, revealing the significance of specific substituents for their pharmacological effects (Chłoń-Rzepa et al., 2011).
Antidepressant Potential
The compound's structure has been utilized in synthesizing derivatives with potential antidepressant activities. For instance, Zagórska et al. (2016) synthesized and evaluated a series of derivatives, identifying compounds with significant potential as antidepressants and anxiolytics, underscoring the relevance of certain substituents and structural modifications (Zagórska et al., 2016).
Anti-inflammatory and Antioxidant Research
The compound and its derivatives have been explored for their anti-inflammatory and antioxidant effects. Zygmunt et al. (2016) investigated a series of purine-2,6-dione derivatives, finding significant anti-inflammatory activity possibly related to their impact on TNF-α levels (Zygmunt et al., 2016).
Propiedades
IUPAC Name |
8-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O5/c1-9(24)8-23-12-14(22(2)17(27)20-15(12)26)19-16(23)21-18-7-10-5-4-6-11(28-3)13(10)25/h4-7,9,24-25H,8H2,1-3H3,(H,19,21)(H,20,26,27)/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQCVQBXARZSMI-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1NN=CC3=C(C(=CC=C3)OC)O)N(C(=O)NC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C2=C(N=C1N/N=C/C3=C(C(=CC=C3)OC)O)N(C(=O)NC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-8-(2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2427552.png)
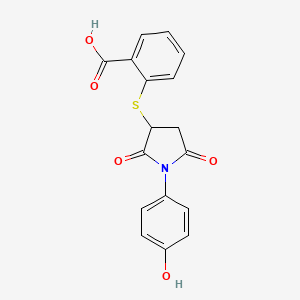
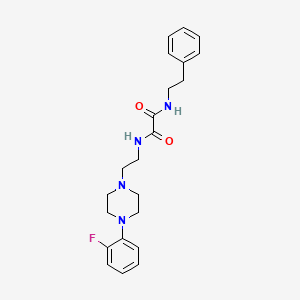
![N-(4-fluorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide](/img/structure/B2427555.png)
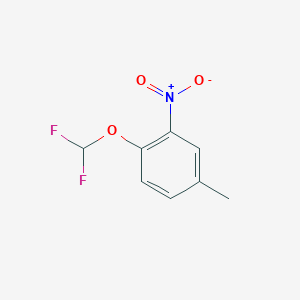
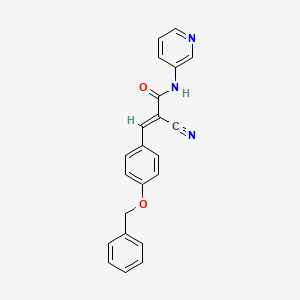
![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2427558.png)
![4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide](/img/structure/B2427559.png)
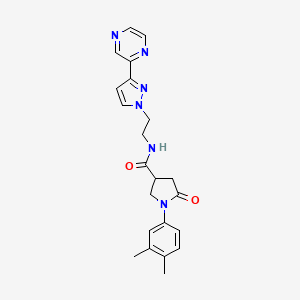
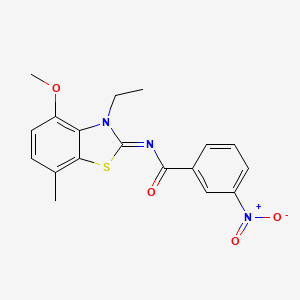
![N-(cyanomethyl)-4-[(2-cyanophenyl)methoxy]benzamide](/img/structure/B2427564.png)
![(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B2427565.png)
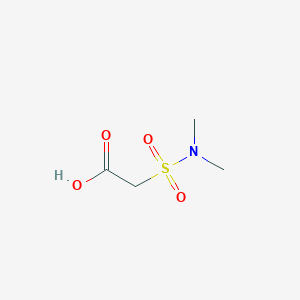
![8-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2427574.png)